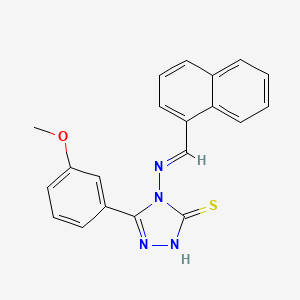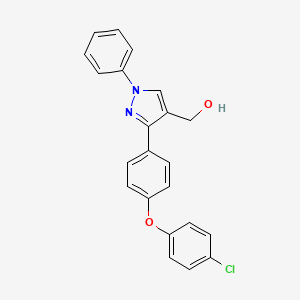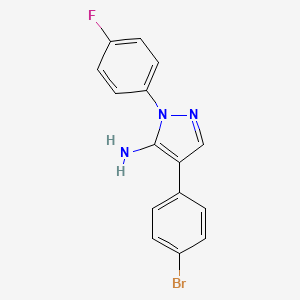
3-(3-((2-Chlorobenzyl)oxy)PH)-N'-(4-F-benzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-((2-Cloro-bencil)oxi)PH)-N’-(4-F-bencilideno)-1H-pirazol-5-carbohidrazida es un compuesto orgánico sintético que pertenece a la clase de derivados de pirazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(3-((2-Cloro-bencil)oxi)PH)-N’-(4-F-bencilideno)-1H-pirazol-5-carbohidrazida típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. La ruta sintética general puede incluir:
Formación del anillo de pirazol: Esto se puede lograr a través de la reacción de hidrazina con una 1,3-dicetona.
Introducción del grupo bencilideno: Este paso implica la condensación del derivado de pirazol con un derivado de benzaldehído.
Reacciones de sustitución:
Métodos de Producción Industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperatura controlada y condiciones de presión, así como técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(3-((2-Cloro-bencil)oxi)PH)-N’-(4-F-bencilideno)-1H-pirazol-5-carbohidrazida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los nucleófilos (NH3, OH-) se emplean comúnmente.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(3-((2-Cloro-bencil)oxi)PH)-N’-(4-F-bencilideno)-1H-pirazol-5-carbohidrazida involucra su interacción con objetivos moleculares y vías específicas. Estas pueden incluir:
Inhibición enzimática: El compuesto puede inhibir ciertas enzimas, lo que lleva a vías bioquímicas alteradas.
Unión a receptores: Puede unirse a receptores específicos, modulando su actividad.
Transducción de señales: El compuesto puede afectar las vías de transducción de señales, influyendo en las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares
3-(3-((2-Cloro-bencil)oxi)PH)-N’-(4-F-bencilideno)-1H-pirazol-5-carbohidrazida: se puede comparar con otros derivados de pirazol, como:
Unicidad
La unicidad de 3-(3-((2-Cloro-bencil)oxi)PH)-N’-(4-F-bencilideno)-1H-pirazol-5-carbohidrazida radica en su patrón de sustitución específico y la presencia de ambos grupos 2-clorobencilo y 4-fluorobencilo, lo que puede conferir actividades biológicas y propiedades químicas únicas.
Propiedades
Fórmula molecular |
C24H18ClFN4O2 |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
3-[3-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18ClFN4O2/c25-21-7-2-1-4-18(21)15-32-20-6-3-5-17(12-20)22-13-23(29-28-22)24(31)30-27-14-16-8-10-19(26)11-9-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+ |
Clave InChI |
QHPUIAHQUOBWGN-MZJWZYIUSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12049192.png)


![Thieno[3,2-b]furan-5-ylmethanamine](/img/structure/B12049207.png)


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049226.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B12049229.png)


![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12049245.png)
